Mannioside A
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Overview
Description
Mechanism of Action
Target of Action
Mannioside A is a steroidal saponin
Mode of Action
This compound has been found to exhibit significant anti-inflammatory activity . It inhibits carrageenan-induced paw edema in rats , suggesting that it may interact with the biochemical pathways involved in inflammation.
Result of Action
The primary result of this compound’s action is its anti-inflammatory effect . It significantly inhibits carrageenan-induced paw edema in rats , indicating that it can reduce inflammation in vivo.
Preparation Methods
Mannioside A is typically isolated from natural sources, specifically from the stem bark of Dracaena mannii . The isolation process involves extraction with methanol, followed by fractionation using ethyl acetate and n-butanol . The compounds are then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Mannioside A undergoes various chemical reactions, including glycosidic bond formation and hydrolysis . Common reagents used in these reactions include acids and bases for hydrolysis and glycosyl donors for glycosidic bond formation . The major products formed from these reactions are typically other glycosides or aglycones .
Scientific Research Applications
Mannioside A has been extensively studied for its anti-inflammatory properties . It has shown significant activity in reducing carrageenan-induced paw edema in rats . In the field of chemistry, this compound is used as a model compound for studying glycosidic bond formation and hydrolysis . In biology and medicine, it is being explored for its potential therapeutic effects .
Comparison with Similar Compounds
Mannioside A is unique among steroidal saponins due to its specific glycosidic linkage and the presence of a pennogenin aglycone . Similar compounds include other steroidal saponins such as pennogenin-3-O-β-D-glucopyranoside and pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside . These compounds share similar biological activities but differ in their glycosidic linkages and aglycone structures .
Biological Activity
Mannioside A is a steroidal saponin derived from the plant species Dracaena mannii. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties. Research has demonstrated that this compound exhibits significant potential in various therapeutic applications, including anti-tumor and immunomodulatory effects.
Chemical Structure
This compound is characterized by its unique glycosidic structure, which includes a rhamnose unit linked to a glucose moiety. The structural elucidation of this compound has been achieved through advanced techniques such as NMR spectroscopy and mass spectrometry. The specific configuration of the sugar units is crucial for its biological activity.
Structural Formula
The molecular formula of this compound is C36H56O12, reflecting its complex glycosidic composition.
Anti-Inflammatory Effects
Research indicates that this compound possesses notable anti-inflammatory properties. A study conducted by researchers at the University of Science and Technology reported that this compound significantly reduced inflammation in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 1: Summary of Anti-Inflammatory Activity of this compound
Study | Model | Dose | Effect |
---|---|---|---|
Rat model of inflammation | 10 mg/kg | Significant reduction in inflammatory markers | |
In vitro cell culture | 50 µg/mL | Decreased cytokine production |
Immunomodulatory Properties
This compound has been shown to modulate immune responses, enhancing the activity of immune cells. This property is particularly relevant in the context of cancer therapy, where immune activation can lead to improved tumor suppression.
Table 2: Immunomodulatory Effects of this compound
Immune Cell Type | Effect Observed | Reference |
---|---|---|
Macrophages | Increased phagocytosis | |
T-cells | Enhanced proliferation |
Antitumor Activity
In addition to its anti-inflammatory and immunomodulatory effects, this compound has demonstrated potential antitumor activity. Studies have indicated that it can inhibit the growth of various cancer cell lines, making it a candidate for further investigation in cancer treatment protocols.
Case Study: In Vivo Antitumor Activity
In a controlled study involving mice with induced tumors, treatment with this compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, which is critical for minimizing side effects in cancer therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6, this compound can mitigate inflammatory responses.
- Activation of Immune Pathways : The compound enhances the activation of T-cells and macrophages, leading to improved immune surveillance against tumors.
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death and reduced tumor growth.
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPHCXEIPYBIA-ROYLHSTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Mannioside A and what is its known biological activity?
A1: this compound is a new steroidal saponin isolated from Dracaena mannii. [] While its detailed structure is not provided in the abstract, saponins are generally known for their complex structures consisting of a steroid or triterpenoid backbone attached to one or more sugar chains. this compound has demonstrated in vivo anti-inflammatory effects. [] Further research is needed to elucidate its specific mechanism of action and potential therapeutic applications.
Q2: Are there other related compounds found in the same plant source as this compound?
A2: While the abstract mentioning this compound does not provide details on other compounds from Dracaena mannii, a related study identifies five new triterpenoid saponins named Manniosides B-F from the leaves of Schefflera mannii (Hook.f.) Harms. [] This finding suggests that the Dracaena and Schefflera genera, both belonging to the same family Araliaceae, might be rich sources of diverse saponins with potential biological activities.
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